molecular formula C11H10O3 B3042138 (5-Phenoxy-2-furyl)methanol CAS No. 51551-74-7

(5-Phenoxy-2-furyl)methanol

Cat. No. B3042138
CAS RN: 51551-74-7
M. Wt: 190.19 g/mol
InChI Key: UTPWFTKIYRTJLU-UHFFFAOYSA-N
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Description

“(5-Phenoxy-2-furyl)methanol” is an organic compound with the molecular formula C11H10O3 . It is related to 2-Furanmethanol, which has the formula C6H8O2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.19 g/mol. More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Anti-Leishmanial Activity

  • Study 1: A compound structurally similar to (5-Phenoxy-2-furyl)methanol, 2-furyl(phenyl)methanol, was isolated from Atractylis gummifera roots. This compound exhibited significant activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis (Deiva et al., 2019).

Chemical Analysis and Photometric Methods

  • Study 2: A photometric method for determining formaldehyde in the air was developed, utilizing a reaction with phenyl hydrazin and dinitride sulfanilic acid. This method was selective even in the presence of compounds like furyl alcohol and methanol (Putilina & Tsygal'nitskaia, 1989).

Photoreaction Studies

  • Study 3: The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, including a 5-methyl-2-furyl-phenylmethanol, was explored. The study provided insights into the regiochemistry of photochemical reactions involving furyl compounds (D’Auria & Racioppi, 2000).

NMR Studies of Conformations

  • Study 4: The conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents. This research provides valuable data on the structural behavior of furyl-containing compounds in solution (Forgó, Felfoeldi & Pálinkó, 2005).

Alzheimer's Disease Research

  • Study 6: A series of multifunctional amides were synthesized, including a compound containing a 2-furyl(1-piperazinyl)methanone unit. These compounds demonstrated moderate enzyme inhibitory potentials and were investigated for potential therapeutic applications in Alzheimer's disease (Hassan et al., 2018).

Formation of Colored Maillard Reaction Products

  • Study 7: Research on the Maillard reaction led to the identification of a compound, 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one, which was a major colored product formed from hexose dehydration and furan-2-carboxaldehyde. This study is significant for understanding the chemistry of food flavor and color development (Hofmann, 1998).

Safety and Hazards

“(5-Phenoxy-2-furyl)methanol” may be harmful if inhaled and can cause skin and eye irritation . More detailed safety and hazard information can be found in the Safety Data Sheet .

properties

IUPAC Name

(5-phenoxyfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPWFTKIYRTJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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